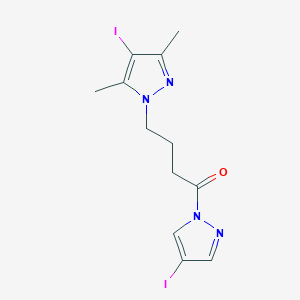
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-iodo-1H-pyrazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with iodine atoms
Méthodes De Préparation
The synthesis of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 4-iodo-1H-pyrazole and 4-iodo-3,5-dimethyl-1H-pyrazole through cyclization reactions of appropriate precursors.
Coupling Reaction: The pyrazole rings are then coupled with a butanone derivative under specific reaction conditions, such as the presence of a base and a coupling agent.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Analyse Des Réactions Chimiques
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the pyrazole rings can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The carbonyl group in the butanone moiety can participate in condensation reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE can be compared with other similar compounds, such as:
1-(4-BROMO-1H-PYRAZOL-1-YL)-4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with bromine atoms instead of iodine.
1-(4-CHLORO-1H-PYRAZOL-1-YL)-4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with chlorine atoms instead of iodine.
1-(4-FLUORO-1H-PYRAZOL-1-YL)-4-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE lies in the presence of iodine atoms, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C12H14I2N4O |
|---|---|
Poids moléculaire |
484.07 g/mol |
Nom IUPAC |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-(4-iodopyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H14I2N4O/c1-8-12(14)9(2)17(16-8)5-3-4-11(19)18-7-10(13)6-15-18/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OHPXDTXJSLSLDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCCC(=O)N2C=C(C=N2)I)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484054.png)
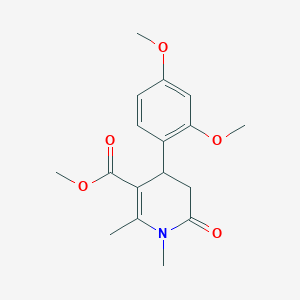
![6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one](/img/structure/B11484062.png)
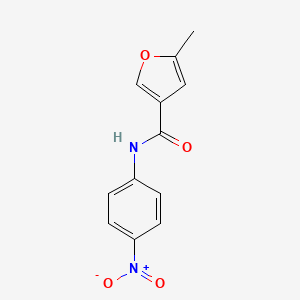
![4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11484079.png)
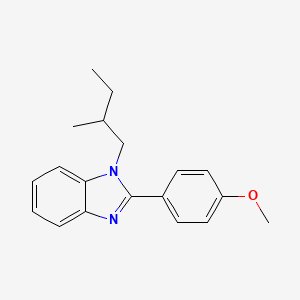
![2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester](/img/structure/B11484095.png)
![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)
![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)
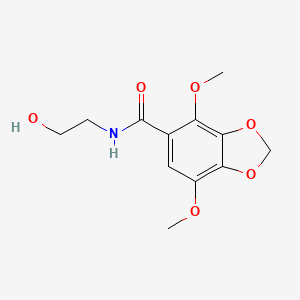
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11484146.png)
